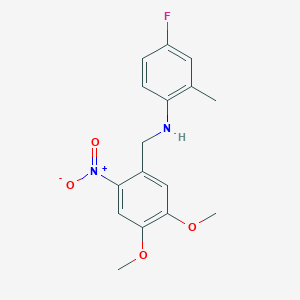

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE

Description

N-(4,5-Dimethoxy-2-Nitrobenzyl)-N-(4-Fluoro-2-Methylphenyl)Amine is a synthetic aromatic amine characterized by a benzyl backbone substituted with electron-donating methoxy groups (positions 4 and 5), an electron-withdrawing nitro group (position 2), and a secondary amine linked to a 4-fluoro-2-methylphenyl group.

Properties

IUPAC Name |

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-10-6-12(17)4-5-13(10)18-9-11-7-15(22-2)16(23-3)8-14(11)19(20)21/h4-8,18H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBNDHJZAPARFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Addition of methoxy groups to the aromatic ring.

Amination: Introduction of the amine group through nucleophilic substitution.

Coupling Reaction: Formation of the final compound by coupling the benzyl and phenyl amine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-(4-FLUORO-2-METHYLPHENYL)AMINE may have applications in:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Biology: Study of its effects on biological systems, potentially as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors. In materials science, its electronic properties would be of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural features can be compared to other aromatic amines and nitro-substituted derivatives. Key analogues include:

Table 1: Comparison of Molecular Properties

Key Observations:

Electron-Withdrawing vs. In contrast, N-(4-Fluoro-2-Methylphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine lacks nitro/methoxy groups but incorporates an imidazole ring, which may confer basicity and metal-binding properties .

Fluorine and Methyl Substituents: The 4-fluoro and 2-methyl groups on the phenyl ring likely enhance lipophilicity and steric bulk compared to unsubstituted analogues. Similar fluorine effects are observed in 4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide, where fluorine improves metabolic stability .

Synthetic Pathways: Nitro-containing compounds like the target are often synthesized via nucleophilic aromatic substitution or condensation reactions, as seen in the preparation of 4-(2-Fluoro-4-Nitrophenoxy)-N-Methylpicolinamide using chlorobenzene and nitro-phenol derivatives .

Biological Activity

N-(4,5-Dimethoxy-2-nitrobenzyl)-N-(4-fluoro-2-methylphenyl)amine is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and highlighting its implications in pharmacology and toxicology.

The compound features a complex structure that includes a nitro group, dimethoxy groups, and a fluorinated aromatic system. Its molecular formula is C17H20N2O3F, with a molecular weight of 320.35 g/mol. The presence of the nitro group is particularly noteworthy, as it has been linked to various biological activities.

Antioxidant Properties

Recent studies have indicated that derivatives of compounds containing the 4,5-dimethoxy-2-nitrobenzyl moiety exhibit significant antioxidant activity. For instance, compounds synthesized from 4,5-dimethoxy-2-nitrobenzohydrazide demonstrated potent free radical scavenging capabilities. In an oxygen radical absorbance capacity (ORAC) assay, several derivatives showed antioxidant values comparable to well-known antioxidants like ascorbic acid and resveratrol .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. In vitro tests revealed that certain derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .

Study on Antioxidant Activity

A study involving the synthesis of 14 derivatives based on the 4,5-dimethoxy-2-nitrobenzyl framework highlighted their effectiveness in scavenging free radicals. The results indicated that compounds such as 4a , 4d , and 4g exhibited over 30% antioxidant activity in comparison to standard antioxidants .

| Compound | Antioxidant Activity (%) | Comparison Standard |

|---|---|---|

| 4a | 32 | Ascorbic Acid |

| 4d | 35 | Resveratrol |

| 4g | 30 | Trolox |

Enzyme Inhibition Study

In another research effort focusing on enzyme inhibition, compounds derived from the nitrobenzyl structure were tested for AChE inhibition. Results showed that some derivatives achieved significant inhibition rates, indicating potential for development as therapeutic agents for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4,5-dimethoxy-2-nitrobenzyl)-N-(4-fluoro-2-methylphenyl)amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols.

Nitrobenzyl Intermediate : Start with 4,5-dimethoxy-2-nitrobenzyl bromide (CAS 53413-67-5) , reacting it with a primary amine under nucleophilic substitution (SN2) conditions.

Coupling with 4-Fluoro-2-methylaniline : Use Buchwald-Hartwig amination or Ullmann coupling to attach the 4-fluoro-2-methylphenyl group. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to avoid byproducts .

Protecting Groups : Methoxy groups may require protection during nitro-group introduction to prevent side reactions.

- Critical Parameters : Temperature (>80°C for coupling), solvent polarity (DMF or toluene), and stoichiometric ratios (1:1.2 amine:benzyl bromide) significantly affect yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic and crystallographic data resolve the compound’s structural ambiguities?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and nitro-group orientation. The nitro group’s planarity with the aromatic ring can indicate conjugation effects .

- NMR Analysis : ¹H NMR (DMSO-d₆) reveals splitting patterns: the 4-fluoro-2-methylphenyl group shows deshielded aromatic protons (δ 7.2–7.5 ppm), while methoxy protons appear as singlets (δ 3.8–4.0 ppm). ¹⁹F NMR confirms fluorine’s electronic environment (δ -110 to -115 ppm) .

- IR Spectroscopy : Nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) help confirm functional groups .

Q. What is the hypothesized mechanism of biological activity for this compound, given its structural features?

- Methodological Answer :

- Fluorine’s Role : The 4-fluoro substituent enhances lipophilicity (logP ~2.8), improving membrane permeability. It may also engage in halogen bonding with target proteins (e.g., kinases) .

- Nitro Group : Acts as an electron-withdrawing group, stabilizing charge-transfer interactions in enzyme active sites. Potential pro-drug activation via nitroreductases in hypoxic environments (e.g., cancer cells) .

- Benzylamine Moiety : Facilitates π-π stacking with aromatic residues in binding pockets. Molecular docking (AutoDock Vina) can predict affinity for targets like monoamine oxidases .

Advanced Research Questions

Q. How can crystallographic data explain discrepancies in reported bond lengths for the nitrobenzyl group?

- Methodological Answer :

- Refinement Artifacts : SHELXL’s aspherical scattering models may misrepresent nitro-group geometry if data resolution is <0.8 Å. Re-refine using Hirshfeld atom refinement (HAR) for accuracy .

- Environmental Effects : Crystallization solvents (e.g., DMSO vs. ethanol) induce packing variations. Compare datasets (CCDC entries) to isolate solvent-induced distortions .

- Twinning Analysis : Use PLATON to check for twinning in crystals, which can artificially elongate bonds. Apply TWINLAW for correction .

Q. What strategies optimize the compound’s selectivity in multi-target pharmacological studies?

- Methodological Answer :

- SAR Modifications : Synthesize analogs with:

- Methoxy → Ethoxy : Increases steric bulk to reduce off-target binding.

- Nitro → Cyano : Maintains electron withdrawal without redox activity .

- Proteomic Profiling : Use affinity chromatography (His-tagged target proteins) and LC-MS/MS to identify off-target interactions. Compare binding kinetics (SPR) between wild-type and mutant enzymes .

- Co-crystallization : Resolve structures with primary targets (e.g., MAO-B) to guide rational design. Mutate residues (e.g., Tyr435) to test binding dependencies .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

- Methodological Answer :

- Degradation Pathways :

Nitro Group Reduction : At pH <3, nitro groups may reduce to amines, forming N-(4,5-dimethoxy-2-aminobenzyl) derivatives. Monitor via TLC (Rf shift from 0.6 to 0.3) .

Demethylation : High temperatures (>60°C) in basic conditions (pH >10) cleave methoxy groups, yielding phenolic byproducts. Confirm via LC-MS (m/z +16 for hydroxylation) .

- Stability Protocol : Store at 4°C in pH 7.4 PBS with 0.1% BHT to inhibit oxidation. Use accelerated stability testing (40°C/75% RH for 4 weeks) to model shelf life .

Q. What computational methods predict the compound’s metabolic fate in hepatic microsomes?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., benzylic C-H). The 4-fluoro group may block para-hydroxylation .

- Glucuronidation : PharmaGUIDE predicts low glucuronide formation due to steric hindrance from the nitrobenzyl group. Validate with human liver microsomes (HLM) + UDPGA .

- Experimental Validation : Incubate with HLM (1 mg/mL, NADPH-regenerating system). Extract metabolites via SPE and analyze with HRMS (Q-TOF) for accurate mass shifts (e.g., +16 for hydroxylation) .

Q. How can researchers reconcile contradictory solubility data across different solvent systems?

- Methodological Answer :

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility. The compound’s δD ~18 MPa¹/² aligns with DMSO (δD 18.4) but not hexane (δD 14.9) .

- Co-solvency Approach : Use a water:ethanol mixture (70:30) to enhance aqueous solubility (from 0.5 mg/mL to 2.1 mg/mL). Confirm via UV-Vis (λmax 270 nm) .

- Crystal Polymorphism : Differential scanning calorimetry (DSC) can detect polymorphs (Form I mp 137°C vs. Form II mp 129°C), which alter solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.